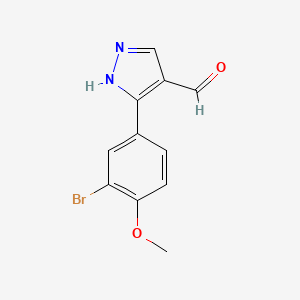

3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds such as 3-Bromo-4-methoxybenzaldehyde involves the solvent-free bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . Another synthesis method involves the reaction of 1-(3-bromo-4-methoxyphenyl)ethan-1-one with benzaldehyde derivatives .Molecular Structure Analysis

The molecular structure of a related compound, 3-Bromo-4-methoxyphenyl mesylate, includes a total of 23 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aromatic), and 1 sulfonate .科学的研究の応用

Synthesis and Biological Applications

Antimicrobial and Antioxidant Properties : A study conducted by Gurunanjappa, Kameshwar, and Kariyappa (2017) explored the synthesis of formylpyrazole analogues, including those with methoxy substitutions, and evaluated their in vitro antimicrobial and antioxidant susceptibilities. Their research indicates promising antimicrobial activities and significant free radical scavenging abilities for compounds with specific substitutions (Gurunanjappa, Kameshwar, & Kariyappa, 2017).

Heterocyclic Compound Synthesis : The reaction of similar compounds with dinucleophiles was investigated by Neidlein and Schröder (1992), leading to the synthesis of heteroanellated methano[10]annulenes. This demonstrates the utility of bromo-carbaldehyde derivatives in creating complex heterocyclic structures with potential biological applications (Neidlein & Schröder, 1992).

Photophysical Studies : Singh et al. (2013) conducted solvatochromic and single-crystal studies on a closely related compound, revealing insights into its photophysical properties in different solvents. This research is crucial for understanding the optical properties of pyrazole derivatives, which could be beneficial for designing materials with specific photophysical characteristics (Singh et al., 2013).

Synthetic Methods and Molecular Docking : Ryzhkova, Ryzhkov, and Elinson (2020) discussed the electrochemically induced synthesis of a new compound with potential biomedical applications, including the regulation of inflammatory diseases. Their findings highlight the versatility of pyrazole derivatives in synthesizing compounds with significant biological relevance (Ryzhkova, Ryzhkov, & Elinson, 2020).

Safety and Hazards

作用機序

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it may influence pathways related to carbon-carbon bond formation.

Result of Action

It is known that similar compounds can contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions .

特性

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-16-10-3-2-7(4-9(10)12)11-8(6-15)5-13-14-11/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSUQXSEQIKPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C=NN2)C=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromo-4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-dioxolan-2-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2709781.png)

![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 4-fluorobenzoate](/img/structure/B2709782.png)

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)

![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)